
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FL-1060, is a synthetic compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its various biological activities.
Scientific Research Applications
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Moreover, this compound has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its potential applications in the field of medicinal chemistry. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound and its cellular targets. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, need to be further explored. Finally, the in vivo efficacy and safety of this compound need to be evaluated in animal models before clinical trials can be initiated.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. The synthesis method of this compound involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride. The mechanism of action of this compound is not fully understood, but it has been suggested to interact with various cellular targets. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth and the production of pro-inflammatory cytokines and chemokines. However, its limited solubility in water is a limitation for its potential applications. Further research is required to investigate the potential applications, mechanism of action, and safety of this compound.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride to obtain 3-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid. This is further reacted with methoxyamine hydrochloride and EDC/HOBt to obtain the desired product, this compound.
Properties
IUPAC Name |
N-(3-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)19-12-6-3-5-11(18)9-12/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFMQXSVIBCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
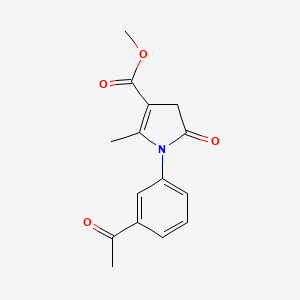
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
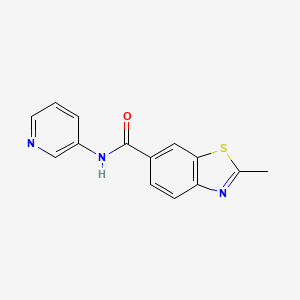
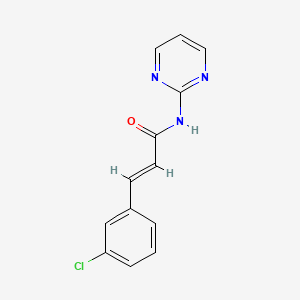
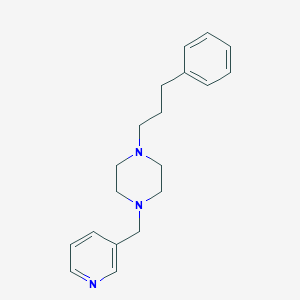
![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)
![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)

![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
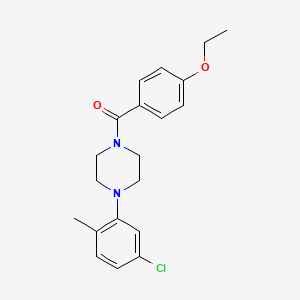
![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)

